molecular formula C13H16O3 B589193 Methyl 4-(2-methyl-3-oxobutyl)benzoate CAS No. 154657-50-8

Methyl 4-(2-methyl-3-oxobutyl)benzoate

Cat. No.: B589193
CAS No.: 154657-50-8
M. Wt: 220.268
InChI Key: UJEOZBUMSWVNBD-UHFFFAOYSA-N
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Description

Methyl 4-(2-methyl-3-oxobutyl)benzoate is an aromatic ester featuring a methyl benzoate core substituted at the para position with a 2-methyl-3-oxobutyl chain.

Properties

CAS No.

154657-50-8

Molecular Formula

C13H16O3

Molecular Weight

220.268

IUPAC Name

methyl 4-(2-methyl-3-oxobutyl)benzoate

InChI

InChI=1S/C13H16O3/c1-9(10(2)14)8-11-4-6-12(7-5-11)13(15)16-3/h4-7,9H,8H2,1-3H3

InChI Key

UJEOZBUMSWVNBD-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)C(=O)OC)C(=O)C

Synonyms

Benzoic acid, 4-(2-methyl-3-oxobutyl)-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Quinoline-Piperazine Series

describes a series of methyl 4-(4-(substituted quinoline carbonyl)piperazin-1-yl)benzoate derivatives (C1–C7). These compounds share the methyl benzoate backbone but differ in their substitution patterns. Key comparisons include:

Property Methyl 4-(2-Methyl-3-Oxobutyl)Benzoate C1–C7 Derivatives
Core Structure Methyl benzoate + 2-methyl-3-oxobutyl chain Methyl benzoate + piperazine-quinoline linker
Substituent Diversity Single alkyl-keto group Halogens (Br, Cl, F), methoxy, CF₃, etc.
Synthetic Yield Not reported High yields (solid products via crystallization in ethyl acetate)
Physical State Likely solid (inferred from analogs) Yellow/white solids
Biological Relevance Unreported Potential pharmacological activity via quinoline-piperazine motifs

Key Differences :

  • The 2-methyl-3-oxobutyl group in the target compound introduces a flexible aliphatic chain with a reactive keto group, whereas C1–C7 derivatives feature rigid aromatic quinoline systems. This structural divergence may influence solubility (e.g., enhanced lipophilicity in C1–C7 due to halogens) and reactivity (e.g., keto group in the target compound enabling nucleophilic additions) .

Comparison with Methyl 2-Benzoylamino-3-Oxobutanoate (Compound 1)

highlights methyl 2-benzoylamino-3-oxobutanoate (1), which shares the 3-oxobutyl moiety but differs in substitution:

Property This compound Compound 1
Substitution Position Para position of benzoate 2-position of benzoate with benzoylamino
Functional Groups Keto group at 3-oxobutyl Keto group + benzoylamino at C2
Synthesis Likely involves alkylation/keto addition Condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate

Key Insight : The para-substituted methyl benzoate in the target compound may exhibit distinct electronic effects compared to the ortho-substituted Compound 1. For example, the para position could reduce steric hindrance, enhancing accessibility for further functionalization .

Reactivity in Nitration Reactions

explores nitration of methyl benzoate analogs.

  • Nitration Position : Methyl benzoate typically nitrates at the meta position due to electron-withdrawing effects of the ester group. The 2-methyl-3-oxobutyl substituent in the target compound may slightly alter electron density, but meta nitration is still expected .
  • Method Comparison: notes comparable yields between Ca(NO₃)₂/CH₃COOH and HNO₃/H₂SO₄ methods. However, the lack of HNMR data in the study complicates direct comparisons of regioselectivity .

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